Cas no 2680868-70-4 (Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate)

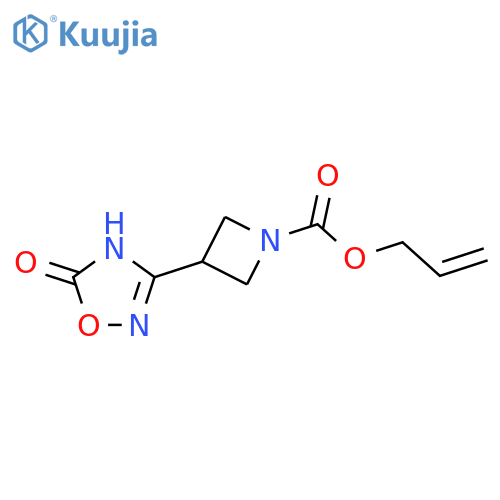

2680868-70-4 structure

商品名:Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate

Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2680868-70-4

- EN300-28274465

- prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate

- Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate

-

- インチ: 1S/C9H11N3O4/c1-2-3-15-9(14)12-4-6(5-12)7-10-8(13)16-11-7/h2,6H,1,3-5H2,(H,10,11,13)

- InChIKey: XSJCOGPKKJUPLA-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1CC(C2=NOC(N2)=O)C1)=O

計算された属性

- せいみつぶんしりょう: 225.07495584g/mol

- どういたいしつりょう: 225.07495584g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 80.2Ų

Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274465-1.0g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 1.0g |

$971.0 | 2025-03-19 | |

| Enamine | EN300-28274465-10g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 10g |

$4176.0 | 2023-09-09 | ||

| Enamine | EN300-28274465-5g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 5g |

$2816.0 | 2023-09-09 | ||

| Enamine | EN300-28274465-0.25g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 0.25g |

$893.0 | 2025-03-19 | |

| Enamine | EN300-28274465-0.1g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 0.1g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-28274465-2.5g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 2.5g |

$1903.0 | 2025-03-19 | |

| Enamine | EN300-28274465-10.0g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 10.0g |

$4176.0 | 2025-03-19 | |

| Enamine | EN300-28274465-1g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 1g |

$971.0 | 2023-09-09 | ||

| Enamine | EN300-28274465-0.5g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 0.5g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-28274465-0.05g |

prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |

2680868-70-4 | 95.0% | 0.05g |

$816.0 | 2025-03-19 |

Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

2680868-70-4 (Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 506-17-2(cis-Vaccenic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬